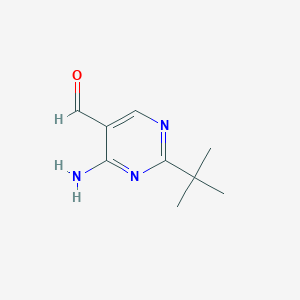
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H13N3O. This compound is part of the pyrimidine family, which is known for its significant role in various biological and chemical processes. The presence of an amino group at the 4-position and a tert-butyl group at the 2-position makes this compound unique and potentially useful in various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde typically involves the reaction of 2-tert-butyl-4,6-dichloropyrimidine with an appropriate amine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions, particularly nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: 4-Amino-2-(tert-butyl)pyrimidine-5-carboxylic acid.
Reduction: 4-Amino-2-(tert-butyl)pyrimidine-5-methanol.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the aldehyde group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity, protein function, and other biochemical pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde
- 4-Amino-2,6-dichloropyrimidine-5-carbaldehyde
- 4-Amino-2-(tert-butyl)pyrimidine
Uniqueness
4-Amino-2-(tert-butyl)pyrimidine-5-carbaldehyde is unique due to the presence of both an amino group and a tert-butyl group on the pyrimidine ring. This combination of functional groups provides distinct chemical reactivity and potential for various applications compared to other similar compounds .
Propriétés
Formule moléculaire |
C9H13N3O |
|---|---|
Poids moléculaire |
179.22 g/mol |
Nom IUPAC |
4-amino-2-tert-butylpyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C9H13N3O/c1-9(2,3)8-11-4-6(5-13)7(10)12-8/h4-5H,1-3H3,(H2,10,11,12) |
Clé InChI |
VZQZZGZLTCMDIL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=NC=C(C(=N1)N)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5,6-trimethyl-1H-imidazo[4,5-b]pyrazine](/img/structure/B12969514.png)
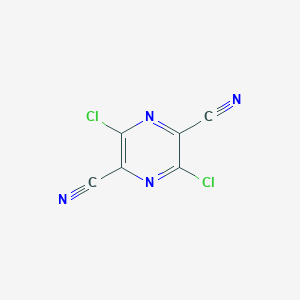

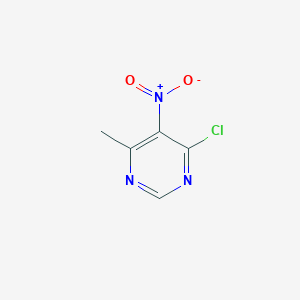
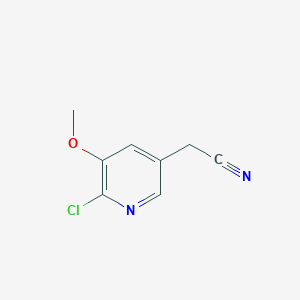
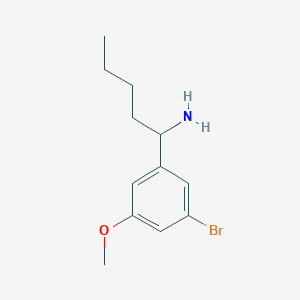

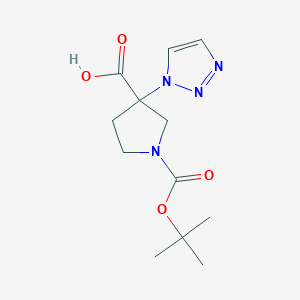

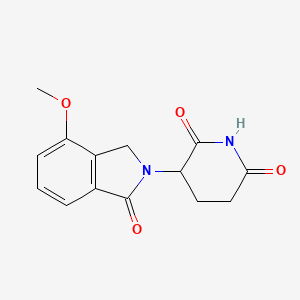
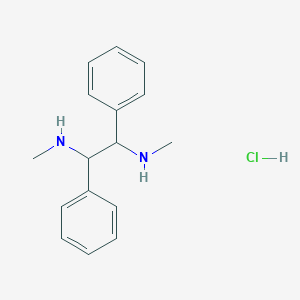
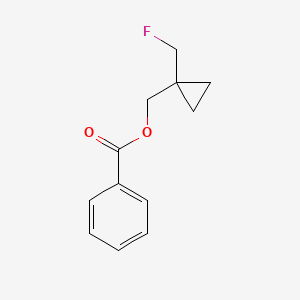
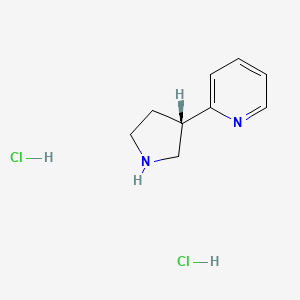
![7-Methoxy-3,4,4a,5-tetrahydro-2H-chromeno[3,4-b]pyridine](/img/structure/B12969597.png)
